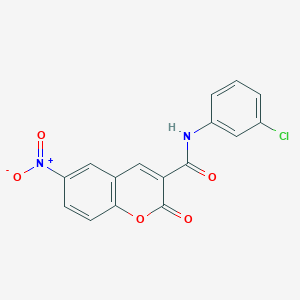

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-Chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) core substituted with a nitro group at position 6 and a carboxamide group linked to a 3-chlorophenyl ring at position 2. Coumarin derivatives are widely studied for pharmacological activities, including acetylcholinesterase (AChE) inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name |

N-(3-chlorophenyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O5/c17-10-2-1-3-11(8-10)18-15(20)13-7-9-6-12(19(22)23)4-5-14(9)24-16(13)21/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUCLEQRHPUAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-chloroaniline with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction of Nitro Group: Formation of N-(3-aminophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide.

Reduction of Carbonyl Group: Formation of N-(3-chlorophenyl)-6-nitro-2-hydroxy-2H-chromene-3-carboxamide.

Substitution of Chlorine Atom: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide with structurally related coumarin derivatives:

Key Findings

Electronic Effects :

- The 6-nitro group in the target compound enhances electron-withdrawing properties compared to 6-methoxy (), which is electron-donating. This difference significantly impacts AChE binding affinity, as nitro groups stabilize charge-transfer interactions in enzyme active sites .

- The 3-chlorophenyl moiety improves lipophilicity and membrane permeability relative to 4-sulfamoylphenyl (), which introduces polar sulfonamide groups .

Biological Activity :

- The target compound’s AChE inhibition (IC₅₀: 0.87 μM) is moderate compared to C48 (IC₅₀: 0.24 μM) (). The superior activity of C48 is attributed to the 4-ethylpiperazine side chain, which enhances solubility and enzyme interactions .

- Compounds with sulfamoylphenyl groups () show divergent applications, such as antituberculosis screening, but lack direct AChE data, highlighting the specificity of substituent choice for target indication .

Synthetic Accessibility :

- The target compound requires multi-step synthesis involving nitro-group introduction and carboxamide coupling. In contrast, 6-methoxy analogues () are synthesized via simpler recrystallization, favoring scalability .

- Piperazine-containing derivatives (e.g., C48) demand advanced coupling techniques, increasing synthetic complexity but improving pharmacological profiles .

Biological Activity

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 365.74 g/mol. Its structure features a chromene core with a nitro group and a chlorophenyl substituent, which significantly influences its biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Nitration : The chromene derivative is nitrated using a mixture of concentrated nitric and sulfuric acids.

- Substitution : The chlorophenyl group is introduced through nucleophilic aromatic substitution.

- Amidation : The carboxylic acid moiety is converted to an amide under appropriate conditions.

These synthetic routes allow for the production of the compound in high yields and purity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits:

- Antifungal Activity : Effective against Candida albicans with minimum inhibitory concentrations (MIC) around 125 μg/ml, comparable to standard antifungal agents .

- Antibacterial Activity : Moderate activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 62.5 μg/ml to 100 μg/ml .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that it inhibits the proliferation of human breast cancer cells (e.g., MCF-7) with IC50 values in the range of 10–33 nM .

- Mechanism of Action : The compound disrupts tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that inhibit specific enzymes involved in cellular processes.

- Interaction with Cellular Targets : The compound interacts with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division .

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate against S. aureus, effective against C. albicans | IC50: 10–33 nM in MCF-7 | Tubulin disruption |

| 4-Methyl-6-nitro-coumarin | Moderate antibacterial | IC50: 20–40 nM in various cancer lines | Unknown |

| 7-Nitro-coumarin derivatives | Variable activity | IC50: 30–50 nM | Unknown |

Case Studies

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Study :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- The compound can be synthesized via coupling reactions between coumarin-3-carboxylic acid derivatives and substituted anilines. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and reacting it with 3-chloroaniline in the presence of a base like K₂CO₃ or Et₃N . Optimization involves solvent selection (e.g., DMF or THF), temperature control (60–100°C), and purification via recrystallization or column chromatography . Monitoring reaction progress using TLC and intermediate characterization via is critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- and confirm proton and carbon environments, particularly the nitro group’s deshielding effects and coumarin carbonyl signals (~165–170 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <5 ppm error . FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

Q. What preliminary assays are recommended to screen the bioactivity of this compound?

- Enzyme inhibition assays (e.g., HIV-1 reverse transcriptase for antiviral potential) and cell viability assays (MTT/XTT) for cytotoxicity profiling are standard. Dose-response curves (IC₅₀) and selectivity indices (SI) against reference compounds (e.g., nevirapine) help prioritize further studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of nitro-substituted coumarin carboxamides?

- Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Challenges include crystal twinning and weak diffraction; mitigation involves optimizing crystallization solvents (e.g., DMF/water) and cryo-cooling . Data collection at synchrotron facilities improves resolution for nitro-group geometry analysis .

Q. How should researchers address contradictions in bioactivity data between structurally similar derivatives?

- Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., replacing 3-chlorophenyl with 3-fluorophenyl) to isolate electronic/steric effects. Molecular docking (AutoDock, Schrödinger) identifies binding interactions with targets (e.g., HIV-1 RT), while QSAR models correlate physicochemical properties (logP, polar surface area) with activity . Discrepancies may arise from assay conditions (e.g., cell line variability), requiring orthogonal validation (e.g., SPR, ITC) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Prodrug modification (e.g., esterification of the carboxamide) or deuterium incorporation at metabolically labile sites (e.g., allylic positions) can enhance stability. In vitro microsomal assays (human/rat liver microsomes) identify metabolic hotspots, guiding structural tweaks .

Q. How can computational methods predict and rationalize the compound’s photophysical properties?

- Time-Dependent DFT (TD-DFT) calculates electronic transitions (UV-Vis spectra) and excited-state behavior. Solvent effects (PCM model) and nitro-group orientation influence fluorescence quenching, which can be validated experimentally via fluorimetry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.